4'-Piperidinomethyl-2-trifluoromethylbenzophenone
CAS No.: 898775-32-1
Cat. No.: VC2286464
Molecular Formula: C20H20F3NO
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-32-1 |
|---|---|
| Molecular Formula | C20H20F3NO |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | [4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 |
| Standard InChI Key | MBTOGVFKJWVFTG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a synthetic organic compound with a molecular formula of C20H20F3NO and a molecular weight of 347.37 g/mol. It is identified by the CAS number 898775-32-1 and is also known as Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- .
Synthesis and Preparation
While specific synthesis methods for 4'-Piperidinomethyl-2-trifluoromethylbenzophenone are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts acylation or nucleophilic substitution reactions. The synthesis typically requires starting materials like benzophenone derivatives and piperidine-based compounds.
Applications and Potential Uses
Although specific applications of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone are not widely reported, compounds with similar structures are often explored for their biological activities, such as anticancer, antiviral, or neurological effects. The presence of a trifluoromethyl group and a piperidine ring suggests potential bioactivity, as these moieties are commonly found in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume